3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)-

Description

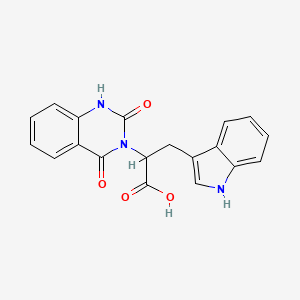

3(2H)-Quinazolineacetic acid,1,4-dihydro-α-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)- is a structurally complex molecule featuring a quinazoline dione core fused with an indole moiety via a methylene bridge. The compound’s (S)-stereochemistry and hybrid architecture contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-17-13-6-2-4-8-15(13)21-19(26)22(17)16(18(24)25)9-11-10-20-14-7-3-1-5-12(11)14/h1-8,10,16,20H,9H2,(H,21,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDIFTBMUHRORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N3C(=O)C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)- typically involves multi-step organic reactions. Common synthetic routes may include:

Condensation Reactions: Combining quinazoline derivatives with indole derivatives under specific conditions.

Cyclization Reactions: Forming the quinazoline ring through cyclization of appropriate precursors.

Chiral Synthesis: Employing chiral catalysts or starting materials to ensure the (S)-configuration.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions could convert the quinazoline ring to a dihydroquinazoline.

Substitution: Various substitution reactions can occur on the indole or quinazoline rings, introducing different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution could introduce halogen or alkyl groups.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that quinazoline derivatives exhibit potent anti-cancer properties. For instance, a study highlighted that certain quinazolinones act as effective inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The structure-activity relationship (SAR) of these compounds suggests that modifications to the quinazoline core can enhance their efficacy against specific cancer types.

Anti-Inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has been extensively studied. Recent findings show that compounds similar to 3(2H)-quinazolineacetic acid can inhibit key inflammatory pathways by targeting enzymes such as COX-1 and COX-2 . For example, hybrid compounds combining quinazoline with hydroxamate functionalities have demonstrated significant inhibition of nitric oxide production in vitro, indicating their promise as anti-inflammatory agents .

Antimicrobial Effects

Quinazoline derivatives also exhibit antimicrobial activities against various pathogens. Studies have reported that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial drugs . The mechanism often involves disrupting microbial cell wall synthesis or function.

Case Study 1: Anti-Cancer Efficacy

A study conducted on a series of quinazoline derivatives revealed that modifications at the 4-position significantly enhanced their cytotoxicity against breast cancer cell lines. The most potent derivative exhibited IC50 values in the low micromolar range . This underscores the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Inhibition of Inflammatory Mediators

In an investigation into the anti-inflammatory properties of quinazoline-based compounds, researchers synthesized several hydroxamate derivatives and assessed their activity against inflammatory markers in vitro. Compounds showed promising results by reducing levels of TNF-alpha and IL-6 in cell cultures . Molecular docking studies further confirmed their binding affinity to target enzymes involved in inflammation.

Data Tables

| Activity | Compound | IC50 Value | Mechanism |

|---|---|---|---|

| Anti-Cancer | Quinazoline Derivative A | 0.5 µM | Induces apoptosis |

| Anti-Inflammatory | Hydroxamate Hybrid B | 10 µM | Inhibits COX-2 |

| Antimicrobial | Quinazoline Derivative C | 12 µg/mL | Disrupts bacterial cell wall synthesis |

Mechanism of Action

The mechanism of action of 3(2H)-Quinazolineacetic acid,1,4-dihydro-a-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)- would involve its interaction with specific molecular targets. These may include:

Enzyme Binding: Inhibiting or activating enzymes by binding to their active sites.

Receptor Interaction: Modulating receptor activity by binding to receptor sites.

Signal Pathways: Influencing cellular signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its combination of a quinazoline dione core, indolemethyl substitution, and stereochemistry. Below is a comparative analysis with key analogues:

Mechanistic Insights

- Indole Moiety: The indole group in the target compound likely enhances interactions with serotonin receptors or tryptophan-binding enzymes, a feature absent in simpler quinazoline derivatives (e.g., benzamide or butanoic acid analogues) .

- Quinazoline Dione Core: The 2,4-dioxo configuration facilitates hydrogen bonding with biological targets (e.g., kinases or DNA topoisomerases), contrasting with non-dioxo quinazoline derivatives (e.g., 2-phenylquinazolin-4(3H)-one) .

- Stereochemistry : The (S)-configuration may confer selective binding to chiral targets, as seen in enantiomer-specific activities of related compounds .

Biological Activity

3(2H)-Quinazolineacetic acid, 1,4-dihydro-α-(1H-indol-3-ylmethyl)-2,4-dioxo-, (S)- is a hybrid compound that integrates the quinazoline and indole moieties. This structural combination is significant in medicinal chemistry due to its potential biological activities. Quinazoline derivatives have been reported to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

The biological activity of quinazoline derivatives is attributed to their ability to interact with various biological targets. The compound has shown promising results in several studies:

- Anticancer Activity : Quinazoline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds related to quinazoline have been reported to inhibit cell growth in melanoma (M14), ovarian (IGROVI), renal (TK-10), prostate (PC-3), breast (MCF7), and colorectal cancer (HT29) cell lines . The incorporation of specific substituents on the quinazoline ring enhances these activities through improved binding affinity to target proteins.

- Anti-inflammatory Effects : Some studies indicate that quinazoline derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1/COX-2). This inhibition is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

- Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties. Quinazoline derivatives have shown effectiveness against various bacterial strains, suggesting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazoline derivatives indicates that modifications at specific positions on the quinazoline ring can significantly affect biological activity. For example:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Alkyl groups | 2-position | Enhanced lipophilicity and bioavailability |

| Aryl groups | 4-position | Increased potency against cancer cell lines |

| Functional groups | 3-position | Improved selectivity for COX inhibition |

These modifications can lead to compounds with enhanced therapeutic profiles and reduced toxicity.

Case Studies

Several case studies highlight the biological activity of compounds similar to 3(2H)-quinazolineacetic acid:

- In Vitro Studies : A study evaluated a series of quinazolinone-based hybrids for anticancer activity. Compounds exhibited IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 cell line. The most potent compound showed an EGFR inhibitory profile comparable to existing therapies .

- Molecular Docking Analysis : Molecular docking studies have been employed to predict the binding affinity of quinazoline derivatives to target proteins involved in cancer progression. These studies support the observed biological activities and guide further optimization of lead compounds .

- In Vivo Efficacy : Some quinazoline derivatives have been tested in animal models for their anticancer effects, demonstrating significant tumor growth inhibition compared to control groups .

Q & A

Q. What are the foundational synthetic routes for preparing (S)-3(2H)-quinazolineacetic acid derivatives?

The synthesis typically involves multi-step reactions starting from indole or quinazoline precursors. Key steps include:

- Hydrolysis and cyclization : For example, 1H-indole-2,3-dione is hydrolyzed in alkaline medium to yield intermediates like (2-amino-phenyl)-oxo-acetic acid, which reacts with aldehydes (e.g., 3-nitrobenzaldehyde) and ammonium acetate to form quinazoline cores .

- Esterification and functionalization : Sulfuric acid-catalyzed esterification with alcohols produces derivatives, as seen in the synthesis of 2-alkyl-4-oxo-3(4H)-quinazolineacetic acid methyl esters .

- Reagent selection : Phosphorus pentoxide (P₂O₅) and amine hydrochlorides are used to promote cyclization under high-temperature conditions (180°C) for 4(3H)-quinazolinone formation .

Q. How are spectroscopic and analytical methods applied to characterize quinazoline derivatives?

Structural validation relies on:

- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1680 cm⁻¹, carboxylic acid O-H stretches at ~3400 cm⁻¹) .

- NMR spectroscopy :

- ¹H NMR : Signals for methylene groups (e.g., COCH₂ at δ 4.5–5.1 ppm) and aromatic protons (δ 7.5–8.4 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl carbons (C=O) appear at ~165–170 ppm .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 390 for brominated derivatives) and fragmentation patterns validate molecular weights .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated quinazoline derivatives?

Yields depend on:

- Substituent reactivity : Electron-withdrawing groups (e.g., nitro, bromo) may reduce yields due to steric hindrance. For example, 6,8-dibromo derivatives yield 55% via Method-A, while 6-iodo analogs yield 52% .

- Method selection : Method-A (direct bromination) often outperforms Method-B (indirect substitution). For 2-(4-bromophenyl) derivatives, Method-A achieves 72% yield vs. 50% via Method-B .

- Catalysis : Acidic conditions (e.g., acetic acid reflux) enhance cyclization efficiency, as seen in the synthesis of triazino-quinazoline hybrids .

Q. What computational strategies elucidate structure-activity relationships (SAR) for quinazoline derivatives?

- Molecular docking : Quinoxaline-linked triazole-sulfonamide hybrids are docked into protein targets (e.g., EGFR kinase) to predict binding affinities. Substituents like indol-3-ylmethyl groups may enhance hydrophobic interactions .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with anti-proliferative IC₅₀ values. For example, electron-deficient aryl groups improve activity in triazinoquinazoline derivatives .

Q. How do contradictory biological activity data inform SAR refinement?

- Case study : Derivatives with 4-nitrophenyl substituents (e.g., compound 2o) show high anti-inflammatory activity but low antimicrobial effects, suggesting target specificity. This divergence highlights the need for parallel assays (e.g., COX-2 inhibition vs. bacterial MIC testing) .

- Data reconciliation : Conflicting cytotoxicity results (e.g., high in vitro activity but poor in vivo efficacy) may arise from pharmacokinetic factors. Metabolite profiling (e.g., HPLC-MS) can identify stability issues .

Methodological Considerations

Q. What strategies resolve spectral data ambiguities in quinazoline characterization?

- 2D NMR techniques : HSQC and HMBC clarify ambiguous ¹H-¹³C correlations, particularly for overlapping aromatic signals .

- X-ray crystallography : Resolves stereochemical uncertainties (e.g., (S)-configuration confirmation) but requires high-purity crystals .

Q. How are hybrid quinazoline-indole scaffolds tailored for specific therapeutic targets?

- Functional group synergy : The indol-3-ylmethyl group in (S)-3(2H)-quinazolineacetic acid derivatives enhances DNA intercalation, as shown in anti-proliferative assays .

- Bioisosteric replacement : Replacing carboxylic acid with tetrazoles improves metabolic stability, as seen in tetrazole-phenyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.